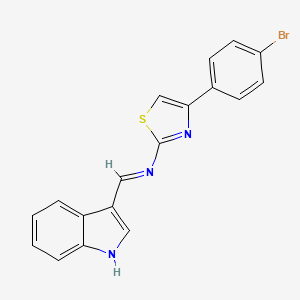

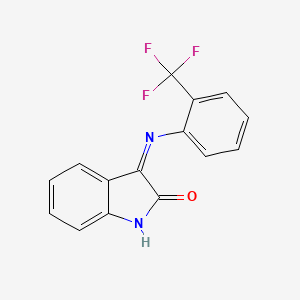

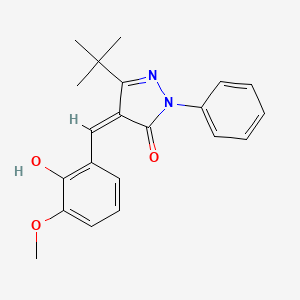

![molecular formula C13H8FNOS B6300291 2-(Benzo[d]thiazol-2-yl)-4-fluorophenol CAS No. 90481-42-8](/img/structure/B6300291.png)

2-(Benzo[d]thiazol-2-yl)-4-fluorophenol

Overview

Description

2-(Benzo[d]thiazol-2-yl)-4-fluorophenol is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and more . For instance, a polymer containing a benzothiazole moiety was synthesized via a palladium-catalyzed Heck coupling reaction .Molecular Structure Analysis

The thiazole ring in benzothiazoles is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Benzothiazole derivatives have been found to exhibit a variety of chemical reactions. For instance, the degree of charge transfer in these compounds gradually increases with an increase in solvent polarity .Physical And Chemical Properties Analysis

Benzothiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They have a clear pale yellow liquid appearance with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications

Fluorescence Sensing

- Detection of Metal Ions : Benzimidazole and benzothiazole conjugated Schiff base derivatives, closely related to 2-(Benzo[d]thiazol-2-yl)-4-fluorophenol, have been synthesized for detecting metal ions like Al3+ and Zn2+. These compounds exhibit significant fluorescence changes upon coordination with these ions, highlighting their potential as fluorescent sensors (G. Suman et al., 2019).

- Biological Imaging : A benzothiazole-based fluorescent probe, structurally similar to this compound, has been designed for distinguishing and bioimaging Hg2+ and Cu2+ ions in living cells. This demonstrates its applicability in biological sciences for specific ion detection (Biao Gu et al., 2017).

Antimicrobial Activity

- Phosphoramidate Derivatives : 2-(Benzo[d]thiazol-2-yl) phenyl-4-nitrophenyl alkyl/aryl substituted phosphoramidate derivatives show significant antimicrobial activities. These compounds inhibit the growth of bacteria and fungi, indicating their potential in developing new antimicrobial agents (S. Reddy et al., 2018).

Polymerization Catalyst

- Ethylene Polymerization : Titanium and zirconium complexes incorporating ligands derived from 2-(Benzo[d]thiazol-2-yl) phenol have been used as catalysts for ethylene polymerization. These complexes exhibit moderate to good activities, which is significant for the field of polymer science (A. Jia et al., 2009).

Additional Applications

- Multi-stimuli Responsive Materials : Novel molecules structurally related to this compound, such as (E)-2′-[2-(Benzo[d]thiazol-2-yl)vinyl]-N,N-dimethyl-(1,1′-biphenyl)-4-amine, show interesting multi-stimuli response behavior, including fluorescence under mechanical force or pH changes. Such properties could be explored for applications like security inks (Xiao-lin Lu et al., 2016).

Mechanism of Action

Target of Action

The compound “2-(Benzo[d]thiazol-2-yl)-4-fluorophenol” is a derivative of benzothiazole, which has been found to have diverse biological activities . Benzothiazole derivatives have been reported to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The compound has shown good inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B) with an IC50 value of 11.17 µM .

Mode of Action

For instance, they can inhibit the activity of enzymes, such as PTP1B , which plays a crucial role in insulin signaling and thus, could be a potential target for the treatment of type 2 diabetes and obesity.

Biochemical Pathways

For instance, they can inhibit the activity of enzymes involved in the insulin signaling pathway .

Result of Action

Benzothiazole derivatives have been reported to exhibit cytotoxicity against various human tumor cell lines . They can also induce apoptosis in cancer cells .

Action Environment

The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. For instance, the compound exhibits strong fluorescence properties due to the Excited-State Intramolecular Proton Transfer (ESIPT) characteristic. In solution and solid thin films, the compound shows green emission. After coordination with difluoroboron, a significant blue shift and enhanced emission are observed due to restricted conformational changes .

Safety and Hazards

While specific safety and hazard information for 2-(Benzo[d]thiazol-2-yl)-4-fluorophenol is not available in the search results, it’s important to handle all chemical compounds with care. For instance, one should avoid all personal contact, including inhalation, and use protective clothing when risk of exposure occurs .

Future Directions

Benzothiazole derivatives have been the focus of many recent synthetic developments due to their wide range of applications in drug discovery, medicinal chemistry, and pharmaceutical chemistry . Future research may continue to explore the design and development of new benzothiazole derivatives, their synthesis methods, and their potential applications in various fields .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(Benzo[d]thiazol-2-yl)-4-fluorophenol are largely attributed to its benzothiazole ring. Benzothiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties

Cellular Effects

Benzothiazole derivatives have been reported to have cytotoxic activity on human tumor cell lines

Molecular Mechanism

It is known that benzothiazole derivatives can undergo excited-state intramolecular proton transfer (ESIPT), which results in a large Stokes-shifted fluorescence emission . This property could potentially be utilized in the development of fluorescent probes for analyte detection

Temporal Effects in Laboratory Settings

It has been reported that benzothiazole derivatives exhibit strong emission and good thermal and electrochemical stability when used as dopant emitters in organic light-emitting diodes (OLEDs) .

Metabolic Pathways

Thiazole, a component of the benzothiazole ring, is a key part of vitamin B1 (thiamine), which plays a crucial role in energy metabolism .

properties

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-4-fluorophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNOS/c14-8-5-6-11(16)9(7-8)13-15-10-3-1-2-4-12(10)17-13/h1-7,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWYVTAFRNPDKQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

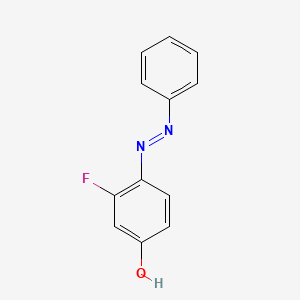

![2-[(3,4-Dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B6300249.png)

![7-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B6300267.png)